2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide
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Overview
Description
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide, also known as Compound X, is a synthetic compound that has gained attention in the scientific community for its potential use in drug development. The synthesis of this compound is complex and requires specialized knowledge and equipment.
Mechanism of Action
The mechanism of action of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide X is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to inhibit the activity of certain enzymes involved in inflammation and pain.
Biochemical and Physiological Effects:
This compound X has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide X in lab experiments is its potential as a drug candidate. Its antitumor, anti-inflammatory, and analgesic properties make it a promising candidate for the development of new drugs. However, the synthesis of this compound X is complex and requires specialized knowledge and equipment, which may limit its use in some labs.
Future Directions
There are several future directions for the study of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide X. One direction is the development of new drugs based on its structure and mechanism of action. Another direction is the study of its potential use in the treatment of neurodegenerative diseases. Finally, further research is needed to fully understand the mechanism of action of this compound X and its potential applications in drug development.
Conclusion:
In conclusion, this compound X is a synthetic compound that has gained attention in the scientific community for its potential use in drug development. Its complex synthesis method and potential as a drug candidate make it an interesting subject for scientific research. Further research is needed to fully understand its mechanism of action and potential applications in drug development.
Synthesis Methods
The synthesis of 2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with piperazine, followed by the reaction of the resulting compound with isoxazole-3-carboxylic acid. The final product is obtained by reacting the intermediate with acetic anhydride. The synthesis of this compound X is a complex process that requires specialized knowledge and equipment.
Scientific Research Applications
2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)acetamide X has been studied for its potential use in drug development. It has been shown to have antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs. In addition, this compound X has been shown to have potential as an anti-inflammatory and analgesic agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
2-[1-[(2,4-dimethoxyphenyl)methyl]-3-oxopiperazin-2-yl]-N-(1,2-oxazol-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-26-15-4-3-13(17(9-15)27-2)12-23-7-6-20-19(25)16(23)10-18(24)21-11-14-5-8-28-22-14/h3-5,8-9,16H,6-7,10-12H2,1-2H3,(H,20,25)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFNXGQQVHBPFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNC(=O)C2CC(=O)NCC3=NOC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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